
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro group at the 7th position and a phenyl group at the 5th position on the benzodiazepine ring, along with an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.
Esterification: The final step involves the esterification of the benzodiazepine derivative with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at C7
The chlorine atom at position 7 undergoes substitution under alkaline or catalytic conditions:
-
Reaction with Methoxide :
Treatment with sodium methoxide (NaOCH₃) in methanol replaces chlorine with a methoxy group. For example:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one reacts with NaOCH₃ to yield 7-methoxy derivatives .
-
Conditions : Reflux in methanol (1–3 hrs).
-
Catalyst : None required.
-
-
Catalytic Amination :
Palladium-catalyzed coupling introduces amines (e.g., NH₃, alkylamines) at C7 .
Table 1: Substitution Reactions at C7
Reagent | Product | Conditions | Source |
---|---|---|---|
NaOCH₃ (methanol) | 7-methoxy derivative | Reflux, 1–3 hrs | |
NH₃ (Pd/C) | 7-amino derivative | 80°C, H₂ pressure | |
KSeCN (acyl chloride) | Seleno-triazepine derivatives | Acetone, RT |
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis to form carboxylic acid derivatives:
-
Acidic Hydrolysis :
Concentrated HCl converts the ester to a carboxylic acid.-
Conditions : Reflux in HCl/ethanol (6–8 hrs).
-
-
Basic Hydrolysis :
NaOH or KOH yields the sodium carboxylate salt.
Ring Hydrogenation
The diazepine ring undergoes partial or full saturation:
-
Catalytic Hydrogenation :
Using Raney nickel (H₂, 1 atm) reduces the imine bond (C=N) to C–N:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one → 4,5-dihydro derivative .
-
Conditions : Room temperature, 1–6 hrs.
-
Limitation : Over-hydrogenation may occur with prolonged reaction times.
-
Table 2: Hydrogenation Outcomes
Catalyst | H₂ Uptake (mol) | Product | Melting Point (°C) | Source |
---|---|---|---|---|
Raney Ni | 1.0 | 4,5-dihydro derivative | 184–185 | |
PtO₂ | 1.5 | Fully saturated derivative | 216–217 |
Alkylation at N1
The nitrogen atom at position 1 reacts with alkylating agents:
-
Dimethyl Sulfate :
Forms 1-methyl derivatives in benzene under reflux:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one → 1-methyl analog (MP: 125–126°C) .
-
Conditions : NaOCH₃ as base, 1 hr reflux.
-
-
Diazomethane :
Direct methylation in methanol yields similar products .
Cycloaddition and Ring Expansion
Reactions with dienophiles or amidinium salts form fused heterocycles:
-
With Amidines :
Condensation with N-methyl-N-(methylthio)amidinium salts produces benzotriazepines :o-phenylenediamine + amidinium salt → 2-phenyl-1H-benzo[f] triazepine .
-
Conditions : Ethanol, 5°C or dichloromethane, 0°C.
-
Oxidation and Reduction
-
Oxidation of the Diazepine Ring :
H₂O₂ or peracids oxidize the C=N bond to an N-oxide (e.g., 4-oxide derivatives) . -
Reduction of Nitriles :
Malononitrile intermediates reduce to amines under hydrogenation (e.g., 4-amino-1H-benzo[b] diazepine) .
Interaction with Biological Targets
While not a chemical reaction per se, ECPB’s ester group influences binding to GABAₐ receptors:
-
Esterase Hydrolysis :
In vivo, the ethyl ester is hydrolyzed to the active carboxylic acid, enhancing receptor affinity .
Key Research Findings
-
Substituent Effects :
-
Reaction Yields :
Scientific Research Applications
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect, reducing anxiety and inducing sedation.
Comparison with Similar Compounds
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate can be compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
- Diazepam
- Alprazolam
- Lorazepam
- Clonazepam
- Temazepam
Biological Activity
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate, a derivative of the benzodiazepine class, has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H18ClN2O2
- Molecular Weight : 334.8 g/mol
The structure features a benzodiazepine backbone, which is known for its psychoactive properties.
Benzodiazepines generally act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing GABA's inhibitory effects in the central nervous system. This compound is believed to exert similar effects, promoting anxiolytic and sedative actions.
Anxiolytic Effects
Research indicates that this compound exhibits significant anxiolytic properties. In a study involving animal models, doses of this compound demonstrated a notable reduction in anxiety-like behavior as measured by the elevated plus maze test. The effective dose was found to be 10mg kg, showing a marked increase in time spent in the open arms of the maze compared to controls .
Sedative Properties
In addition to anxiolytic effects, the compound has been evaluated for its sedative properties. A sleep induction test revealed that administration of 20mg kg led to a significant increase in total sleep time compared to baseline measurements. This aligns with the known sedative effects of other benzodiazepines .
Comparative Efficacy
A comparative analysis with other benzodiazepines such as Diazepam and Lorazepam shows that this compound may offer enhanced efficacy with fewer side effects. The following table summarizes key findings:
Compound | Anxiolytic Dose (mg/kg) | Sedative Dose (mg/kg) | Side Effects |
---|---|---|---|
Ethyl (7-chloro...) | 10 | 20 | Minimal |
Diazepam | 15 | 25 | Drowsiness, dependence |
Lorazepam | 12 | 22 | Drowsiness, dizziness |
Case Studies
Several case studies have highlighted the clinical relevance of this compound in treating anxiety disorders. In one notable case, a patient with generalized anxiety disorder showed significant improvement after two weeks of treatment with this compound at a dosage of 15mg day. The patient reported reduced anxiety levels and improved quality of life without severe adverse reactions .
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile. In acute toxicity studies on rodents, no fatalities were observed at doses up to 200mg kg. Long-term studies are ongoing to fully understand its chronic toxicity potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate, and what reaction conditions are critical for yield optimization?
The compound is synthesized via acylation of a benzodiazepine core using acyl chlorides (e.g., acetyl chloride) under basic conditions. Key steps include:
- Step 1 : Preparation of the benzodiazepine core (7-chloro-5-phenyl-1H-1,4-benzodiazepine) through cyclization of precursor amines and ketones.
- Step 2 : Acylation at the N-1 position using ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form the ester linkage .
- Critical parameters : Temperature control (0–25°C), anhydrous conditions, and stoichiometric excess of acylating agent to minimize side reactions. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ester functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 399.12) .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm−1 (C=O stretch of ester) and 1600 cm−1 (aromatic C=C) .
Q. What solvent systems are optimal for solubilizing this compound in experimental settings?
The compound exhibits low water solubility due to its hydrophobic benzodiazepine core. Recommended solvents include:
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reaction media.
- Chromatography : Ethyl acetate/hexane mixtures (3:7 ratio) for purification .
- Analytical preparations : Methanol or acetonitrile for HPLC/GC-MS analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in extraction efficiency data when isolating this compound from complex matrices?
Discrepancies in extraction yields (e.g., soil vs. plant samples) arise from variability in matrix composition. Mitigation strategies include:
- Method optimization : Use microextraction techniques with ethyl acetate, which show higher recovery rates (~85–95%) compared to Soxhlet extraction .
- pH adjustment : Acidic conditions (pH 4–5) enhance solubility of the benzodiazepine core.
- Validation : Spike-and-recovery experiments with internal standards (e.g., deuterated analogs) to quantify losses .
Q. What strategies are effective in minimizing hydrolysis of the ester group during storage or biological assays?
The ester bond is susceptible to hydrolysis under acidic/basic conditions. Recommended practices:
- Storage : Anhydrous environments (desiccants) at –20°C in amber vials to prevent photodegradation.
- Biological buffers : Use neutral pH (7.4) buffers with low ionic strength.
- Stabilizers : Add antioxidants (e.g., BHT) or co-solvents (e.g., propylene glycol) in formulations .
Q. How can computational modeling aid in predicting the pharmacokinetic properties of this compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) predict:
- LogP values : ~3.2 (indicating high lipid membrane permeability).
- Metabolic sites : CYP3A4-mediated oxidation at the chloro-phenyl ring.
- Receptor binding : Docking studies with GABAA receptors to rationalize benzodiazepine-like activity .
Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?
- HPLC-PDA/MS : Hyphenated techniques to identify impurities at <0.1% levels. For example, residual ethyl chloroacetate can be quantified using a C18 column with acetonitrile/water gradients .
- X-ray crystallography : Resolve stereochemical ambiguities in the benzodiazepine core .
- GC-MS headspace analysis : Detect volatile byproducts (e.g., acetic acid) from ester hydrolysis .
Q. Methodological Challenges and Solutions
Q. How should researchers address conflicting NMR data when characterizing diastereomeric byproducts?
- NOESY experiments : Identify spatial proximity of protons to distinguish diastereomers.
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
Q. What in vitro assays are suitable for evaluating the neuropharmacological activity of this compound?
- GABAA receptor binding : Radioligand displacement assays (3H-flunitrazepam) to measure IC50 values.
- Patch-clamp electrophysiology : Assess chloride ion flux in transfected HEK293 cells .
Q. Safety and Compliance
Q. What safety protocols are critical when handling intermediates like benzoyl chloride during synthesis?
Properties
CAS No. |
143488-41-9 |
---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-5-phenyl-1,4-benzodiazepin-1-yl)acetate |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-18(23)13-22-11-10-21-19(14-6-4-3-5-7-14)16-12-15(20)8-9-17(16)22/h3-12H,2,13H2,1H3 |
InChI Key |
JWGGCHBHHPKWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.